molecular formula C16H24N2O2 B044681 Noralfentanil CAS No. 61086-18-8

Noralfentanil

Cat. No. B044681
CAS RN: 61086-18-8
M. Wt: 276.37 g/mol
InChI Key: ULOZGJWEIWAWML-UHFFFAOYSA-N
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Description

Synthesis Analysis

Norsufentanil and its analogs have been synthesized through innovative methods such as the four-component Ugi reaction, which has shown promising results in producing compounds with high analgesic activity. These methods involve reactions with various aldehydes, amines, and isocyanides, highlighting the compound's versatility and potential for the development of potent analgesics (Nami et al., 2018).

Molecular Structure Analysis

The molecular structure of norsufentanil and its derivatives plays a crucial role in their interaction with opioid receptors. Docking and quantitative structure-activity relationship (QSAR) studies have provided insights into the relationship between structural features and analgesic activity. These studies suggest that amide bond rotation, observed in NMR spectra, may influence the compounds' potency and efficacy as analgesics (Nami et al., 2018).

Chemical Reactions and Properties

Norsufentanil's chemical reactions, including its synthesis and metabolism, involve complex processes that yield various metabolites with different pharmacological profiles. The identification of specific cytochrome P450 enzymes responsible for the oxidative metabolism of carfentanil, a closely related compound, underscores the significance of understanding these chemical reactions for the development of safer and more effective opioids (Li Kong & A. Walz, 2021).

Physical Properties Analysis

The physical properties of norsufentanil, such as solubility, melting point, and crystal structure, are crucial for its formulation and delivery as a pharmaceutical compound. While specific studies on these properties were not identified, they are essential for the drug's development process and affect its stability, bioavailability, and efficacy.

Chemical Properties Analysis

Norsufentanil's chemical properties, including its reactivity, stability under various conditions, and interactions with other chemical entities, are fundamental to its pharmacological profile and therapeutic potential. The development of sensitive, specific assays for detecting norsufentanil and its metabolites in biological samples is vital for understanding its pharmacokinetics and pharmacodynamics (N. F. J. Van Nimmen, K. Poels, & H. Veulemans, 2004).

Scientific Research Applications

Norsufentanil has several scientific research applications, including:

    Chemistry: Used as a reference compound in the synthesis of novel opioid analogues and derivatives.

    Biology: Studied for its interactions with opioid receptors and its effects on pain modulation.

    Medicine: Used in clinical research to develop new pain management therapies and to understand the pharmacokinetics and pharmacodynamics of opioid analgesics.

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Safety and Hazards

The safety and hazards of Norsufentanil are not well-documented. As a metabolite of the powerful opioid Sufentanil, it is likely that Norsufentanil has significant potential for abuse and addiction. It may also have similar side effects to other opioids, including respiratory depression, nausea, and constipation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norsufentanil can be synthesized through various chemical reactions. One common method involves the construction of the alkynyl group on norsufentanil followed by copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction . This method allows for the creation of novel triazole-containing derivatives of norsufentanil, which have been evaluated for their radioligand binding affinities and anti-nociceptive activities .

Industrial Production Methods: Industrial production of norsufentanil typically involves the use of advanced organic synthesis techniques. The process may include multiple steps of chemical reactions, purification, and quality control to ensure the final product meets the required standards for medical use. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Norsufentanil undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen, leading to the conversion of functional groups.

    Substitution: Involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

properties

IUPAC Name

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOZGJWEIWAWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209964
Record name Noralfentanil
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Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61086-18-8
Record name Noralfentanil
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Record name Noralfentanil
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Record name Noralfentanil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide
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Record name NORALFENTANIL
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Record name Noralfentanil
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Synthesis routes and methods

Procedure details

A mixture of 52 parts of N-[4-(methoxymethyl)-1-(phenylmethyl)-4-piperidinyl]-N-phenylpropanamide and 200 parts of acetic acid is hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is taken up in water, cooled and alkalized with ammonium hydroxide. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated, yielding N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide as an oily residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Norsufentanil interact with its target and what are the downstream effects?

A: Norsufentanil exerts its analgesic effects primarily by binding to μ-opioid receptors (MORs). [, ] These receptors belong to the G protein-coupled receptor (GPCR) superfamily. Upon binding, Norsufentanil triggers a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease neuronal excitability by modulating ion channels, ultimately leading to pain relief.

Q2: What is the Structure-Activity Relationship (SAR) of Norsufentanil? How do structural modifications impact its activity, potency, and selectivity?

A: Norsufentanil's structure significantly influences its interaction with opioid receptors. Research has focused on synthesizing novel Norsufentanil analogs with modifications to enhance its pharmacological profile. For instance, a study explored the synthesis of Norsufentanil analogs containing a triazole ring. [] These modifications aimed to improve binding affinity, selectivity for specific opioid receptor subtypes, and potentially mitigate undesirable side effects.

Q3: What analytical methods are commonly employed to characterize and quantify Norsufentanil?

A: A variety of analytical techniques are employed in Norsufentanil research. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is commonly used to detect Norsufentanil and its metabolites in biological matrices like urine. [] This method enables the identification and quantification of the compound with high sensitivity and specificity.

Q4: Are there any known resistance mechanisms to Norsufentanil and how does it relate to other opioids?

A: While the provided research doesn't directly address Norsufentanil resistance mechanisms, it's essential to consider the broader context of opioid pharmacology. Prolonged opioid use can lead to tolerance and dependence, reducing their effectiveness over time. Research on related fentanyl analogs suggests that mechanisms of tolerance and dependence may involve receptor desensitization, changes in receptor trafficking, and alterations in downstream signaling pathways. [] These adaptations in the nervous system necessitate higher doses to achieve the same analgesic effect, potentially increasing the risk of overdose.

Q5: What are the toxicological concerns associated with Norsufentanil and what safety measures are crucial when handling this compound?

A: Norsufentanil, similar to other potent opioids, carries a significant risk of respiratory depression, especially at high doses or with improper use. [] Given its potency, even small amounts can have severe consequences.

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